

# Spectroscopic Data Interpretation of o-Vanillic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **2-Hydroxy-3-methoxybenzoic acid**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for o-vanillic acid (**2-hydroxy-3-methoxybenzoic acid**), a key organic compound with applications in various scientific fields. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual aids to facilitate a comprehensive understanding.

## Introduction

o-Vanillic acid, systematically named **2-hydroxy-3-methoxybenzoic acid**, is an isomer of the more common vanillic acid. Its unique substitution pattern on the benzene ring gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this data is crucial for its identification, purity assessment, and understanding its chemical behavior in various applications, including drug development and materials science.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of o-vanillic acid.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for o-Vanillic Acid

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~11.0 - 13.0	Singlet (broad)	1H	Carboxylic acid (-COOH)
~9.0 - 10.0	Singlet (broad)	1H	Phenolic hydroxyl (-OH)
~7.6	Doublet of doublets	1H	H-6
~7.2	Doublet of doublets	1H	H-4
~6.9	Triplet	1H	H-5
3.9	Singlet	3H	Methoxy (-OCH <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data for o-Vanillic Acid

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~170	Carboxylic acid (-C=O)
~150	C-2 (C-OH)
~148	C-3 (C-OCH <sub>3</sub> )
~125	C-6
~120	C-4
~118	C-5
~115	C-1
~56	Methoxy (-OCH <sub>3</sub> )

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for o-Vanillic Acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (carboxylic acid dimer)
~3200	Broad	O-H stretch (phenolic)
~1680	Strong	C=O stretch (carboxylic acid)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)

## Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for o-Vanillic Acid

m/z	Relative Intensity	Assignment
168	High	[M] <sup>+</sup> (Molecular Ion)
151	Medium	[M - OH] <sup>+</sup>
123	High	[M - COOH] <sup>+</sup>
95	Medium	[M - COOH - CO] <sup>+</sup>

## Experimental Protocols

### NMR Spectroscopy

A sample of o-vanillic acid (10-20 mg for <sup>1</sup>H NMR, 50-100 mg for <sup>13</sup>C NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm). The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, standard acquisition parameters are used. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

### FT-IR Spectroscopy

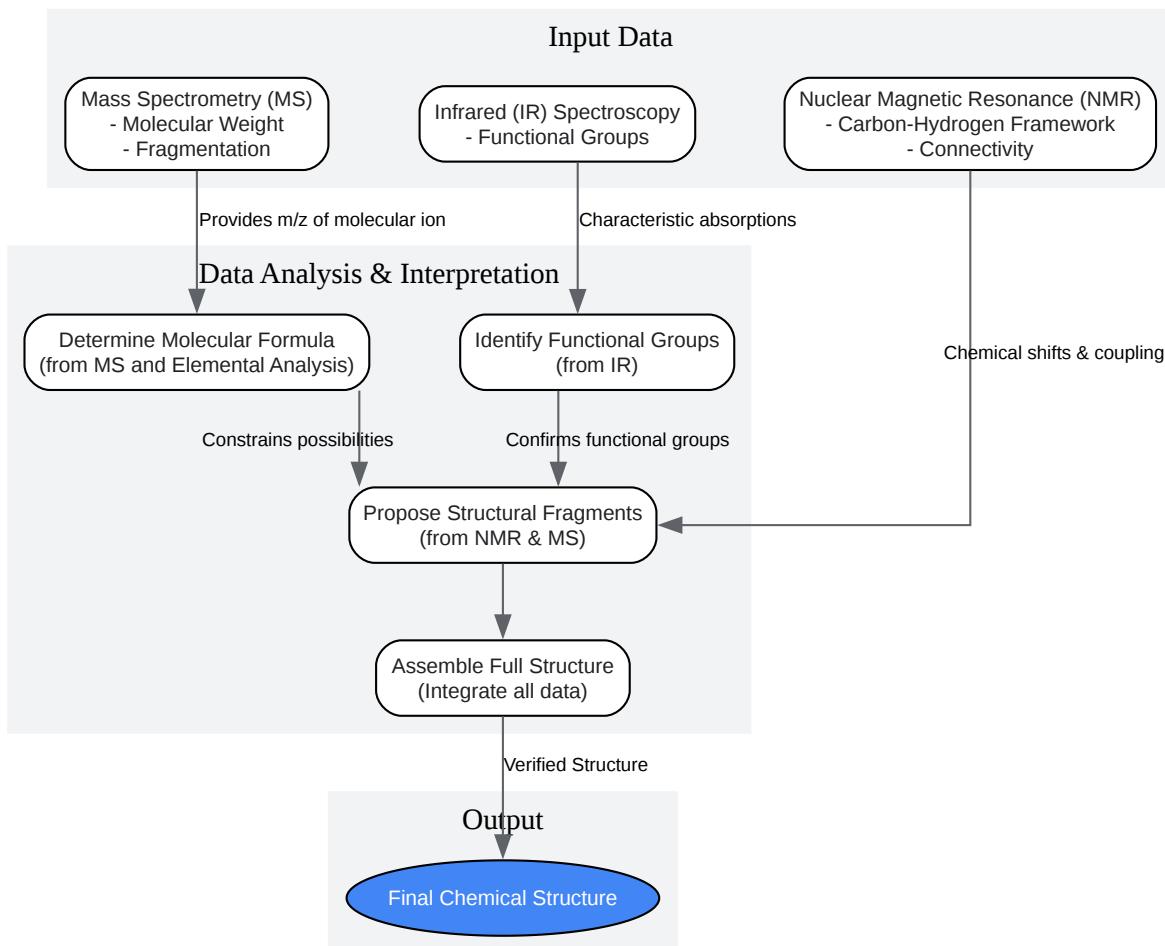
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered o-vanillic acid is placed directly on the ATR crystal. The spectrum is then recorded by co-adding multiple scans (e.g., 16 or 32) over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

## Mass Spectrometry

Mass spectral analysis is typically performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of o-vanillic acid in a volatile organic solvent (e.g., methanol or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. The EI source bombards the molecules with electrons (typically at 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records their abundance.

## Spectroscopic Interpretation Workflow & Key Structural Features

The following diagrams illustrate the logical workflow for interpreting the spectroscopic data of an organic compound like o-vanillic acid and highlight the correlation between its structural features and expected spectroscopic signals.

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Caption: Logical workflow for spectroscopic data interpretation.

## Expected Spectroscopic Signals

## MS:

- $[M]^+$ : m/z 168
- Fragments: m/z 151, 123

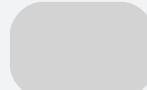
## IR:

- O-H (acid): 3300-2500  $\text{cm}^{-1}$
- O-H (phenol): ~3200  $\text{cm}^{-1}$
- C=O: ~1680  $\text{cm}^{-1}$
- C-O: ~1250  $\text{cm}^{-1}$

 $^{13}\text{C}$  NMR:

- C=O: ~170 ppm
- Ar-C: ~115-150 ppm
- OCH<sub>3</sub>: ~56 ppm

## o-Vanillic Acid Structure

 $^1\text{H}$  NMR:

- Ar-H: ~6.9-7.6 ppm
- COOH: ~11-13 ppm
- OH: ~9-10 ppm
- OCH<sub>3</sub>: ~3.9 ppm

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Caption: Key functional groups and their expected spectroscopic signals.

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